![molecular formula C8H13NS B3199810 2-Methyl-3-(thiophen-2-yl)propan-1-amine CAS No. 1017145-12-8](/img/structure/B3199810.png)
2-Methyl-3-(thiophen-2-yl)propan-1-amine
Overview
Description
“2-Methyl-3-(thiophen-2-yl)propan-1-amine” is an organic compound with the CAS Number: 1017145-12-8 . It has a molecular weight of 155.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-methyl-3-(2-thienyl)-1-propanamine . The InChI code is 1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-3-(thiophen-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 155.26 .Scientific Research Applications
- Findings : In vitro studies have shown inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
Antimicrobial Properties
Synthetic Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-3-(thiophen-2-yl)propan-1-amine, a thiophene-based compound, is likely to target the norepinephrine-dopamine reuptake system . Thiophene derivatives have been recognized for their wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Similar to amphetamine and most of its analogues, 2-Methyl-3-(thiophen-2-yl)propan-1-amine likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites may further interact with various biochemical pathways, potentially influencing the compound’s overall biological activity.
Pharmacokinetics
It’s known that the metabolites of this compound are further deaminated byCYP2C in the liver , transforming them into an inactive phenylacetone derivative, 1-(Thiophen-2-yl)-2-propan-2-one . This process could influence the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of 2-Methyl-3-(thiophen-2-yl)propan-1-amine’s action would depend on its specific targets and the pathways it affects. Given its potential role as a norepinephrine-dopamine reuptake inhibitor, it could lead to increased neurotransmission, potentially affecting mood, cognition, and other neurological functions .
properties
IUPAC Name |
2-methyl-3-thiophen-2-ylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIZJQNOSILIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(thiophen-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.